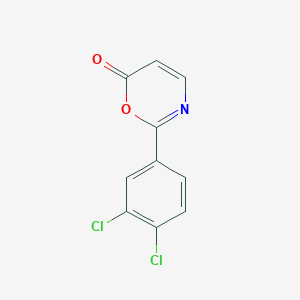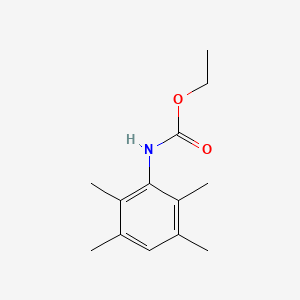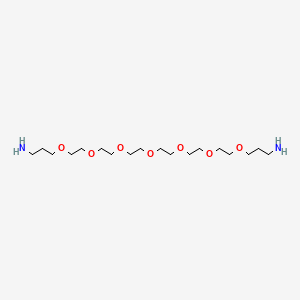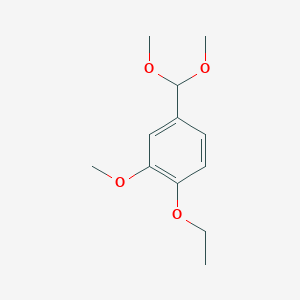![molecular formula C15H21N B14363328 1-[Cyclopropyl(phenyl)methyl]piperidine CAS No. 90709-52-7](/img/structure/B14363328.png)
1-[Cyclopropyl(phenyl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Cyclopropyl(phenyl)methyl]piperidine is an organic compound that features a piperidine ring substituted with a cyclopropyl group and a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[Cyclopropyl(phenyl)methyl]piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with cyclopropylmethyl chloride and phenylmagnesium bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, with careful control of reaction temperature, pressure, and time to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[Cyclopropyl(phenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-[Cyclopropyl(phenyl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[Cyclopropyl(phenyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1-[Cyclopropyl(phenyl)methyl]piperidine can be compared to other similar compounds, such as:
Phenylpiperidines: These compounds have a phenyl group attached to the piperidine ring and exhibit various pharmacological effects, including analgesic and antidepressant properties.
Cyclopropylamines: Compounds with a cyclopropyl group attached to an amine, known for their stability and unique reactivity.
Uniqueness: this compound stands out due to its combination of a cyclopropyl group and a phenylmethyl group, which imparts distinct chemical and biological properties. This unique structure makes it a valuable compound for research and potential therapeutic applications.
Similar Compounds
- Phenylpiperidines
- Cyclopropylamines
- Piperidine derivatives
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
90709-52-7 |
|---|---|
Formule moléculaire |
C15H21N |
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
1-[cyclopropyl(phenyl)methyl]piperidine |
InChI |
InChI=1S/C15H21N/c1-3-7-13(8-4-1)15(14-9-10-14)16-11-5-2-6-12-16/h1,3-4,7-8,14-15H,2,5-6,9-12H2 |
Clé InChI |
KSVBWGOZLUQFMR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(C2CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
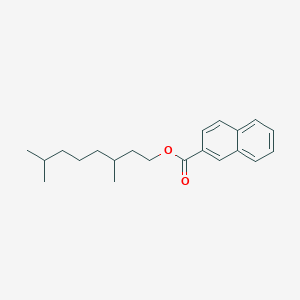
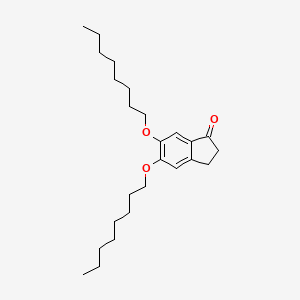
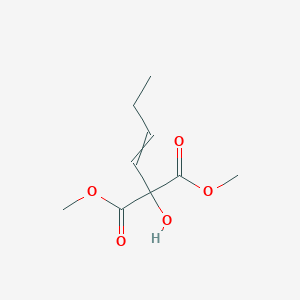
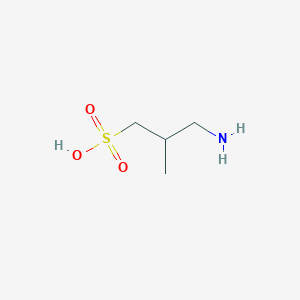
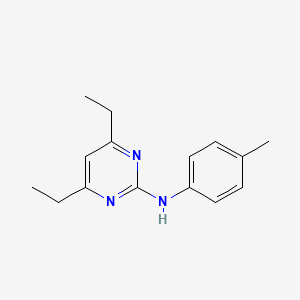
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

